Trimethylamine-15N
Overview
Description
Trimethylamine-15N is a chemical compound that features a nitrogen isotope, 15N, which is used as a tracer in various scientific studies. This compound is a derivative of dimethylamine, where the nitrogen atom is replaced with its isotope, 15N. It is primarily used in research to study nitrogen-related processes and reactions due to its distinct isotopic signature.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylamine-15N can be synthesized through the methylation of methanamine (15N) using formaldehyde and hydrogen. The reaction typically involves the use of a catalyst such as carbon-supported ruthenium nanoparticles (Ru/C) to facilitate the methylation process . The reaction conditions are generally mild, making it suitable for industrial applications.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous flow of methanamine (15N) and formaldehyde over a fixed-bed reactor containing the Ru/C catalyst. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Trimethylamine-15N undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylformamide.
Reduction: It can be reduced to form methanamine (15N).
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products
Oxidation: N,N-Dimethylformamide.
Reduction: Methanamine (15N).
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Trimethylamine-15N is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: Used as a tracer in nitrogen-related studies to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace nitrogen incorporation in biological systems.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of nitrogen-containing drugs.
Industry: Utilized in the synthesis of isotopically labeled compounds for various industrial applications.
Mechanism of Action
The mechanism by which Trimethylamine-15N exerts its effects is primarily through its incorporation into nitrogen-related processes. The 15N isotope acts as a marker, allowing researchers to track and study the movement and transformation of nitrogen within a system. This is particularly useful in understanding metabolic pathways and reaction mechanisms .
Comparison with Similar Compounds
Similar Compounds
Dimethylamine: Similar structure but lacks the 15N isotope.
Methylamine (15N): Contains the 15N isotope but only one methyl group.
Ethylamine (15N): Contains the 15N isotope but with an ethyl group instead of two methyl groups.
Uniqueness
Trimethylamine-15N is unique due to the presence of the 15N isotope, which makes it particularly valuable in research applications where isotopic labeling is required. Its ability to undergo various chemical reactions while retaining the isotopic label makes it a versatile tool in scientific studies.
Properties
IUPAC Name |
N,N-dimethylmethan(15N)amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-4(2)3/h1-3H3/i4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETQZCLCWQTVFV-AZXPZELESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[15N](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583987 | |
Record name | N,N-Dimethylmethan(~15~N)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25756-36-9 | |
Record name | Methanamine-15N, N,N-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25756-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethylmethan(~15~N)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25756-36-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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